molecular formula C20H24N4 B2482785 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900282-73-7

2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2482785
CAS No.: 900282-73-7
M. Wt: 320.44
InChI Key: PNLZKIUZCZKQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,5-dimethyl core, a 4-methylphenyl substituent at position 3, and a piperidin-1-yl group at position 5. Its molecular formula is C₁₉H₂₃N₅, with a molecular weight of 321.42 g/mol (exact mass: 321.1954).

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14-7-9-17(10-8-14)19-16(3)22-24-18(13-15(2)21-20(19)24)23-11-5-4-6-12-23/h7-10,13H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZKIUZCZKQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazole with β-Diketones

The foundational step involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (Scheme 1):

Reaction Conditions

  • Solvent : Absolute ethanol
  • Base : Sodium ethoxide (NaOEt, 1.2 equiv)
  • Temperature : Reflux (78°C)
  • Time : 6–8 hours
  • Yield : 89% (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol)

Mechanistic Insight
The reaction proceeds through enolate formation, followed by cyclodehydration to generate the bicyclic system. Methyl groups at C2 and C5 originate from the β-diketone and aminopyrazole, respectively.

Chlorination for Reactive Sites

The dihydroxy intermediate undergoes dichlorination using phosphorus oxychloride (POCl3):

Optimized Protocol

Parameter Value
POCl3 (equiv) 5.0
Solvent Toluene
Temperature 110°C
Time 4 hours
Yield 61% (5,7-dichloro derivative)

This step introduces reactivity at C5 and C7 for subsequent cross-coupling and SNAr reactions.

Installation of the 3-(4-Methylphenyl) Group

Suzuki-Miyaura Cross-Coupling

The 3-bromo intermediate couples with 4-methylphenylboronic acid under palladium catalysis (Table 1):

Table 1: Suzuki Coupling Optimization

Catalyst Ligand Base Solvent Yield (%)
Pd(PPh3)4 - K2CO3 DME/H2O 68
Pd(dppf)Cl2 dppf CsF DMF 82
Pd(OAc)2 SPhos K3PO4 THF 75

Optimal Conditions :

  • Catalyst : Pd(dppf)Cl2 (5 mol%)
  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
  • Base : Cesium fluoride (CsF, 3.0 equiv)
  • Solvent : Dimethylformamide (DMF)/H2O (10:1)
  • Temperature : 90°C, 12 hours

Alternative Route: Pre-functionalized Pyrazoles

Using 3-(4-methylphenyl)-5-amino-1H-pyrazole as the starting material avoids late-stage coupling:

Advantages :

  • Simplifies synthetic route (3 steps vs. 5 steps)
  • Improves overall yield (78% vs. 62% for coupling route)

Limitations :

  • Requires custom synthesis of specialized pyrazole precursors
  • Limited commercial availability

Introduction of the 7-(Piperidin-1-yl) Group

Nucleophilic Aromatic Substitution (SNAr)

The 7-chloro intermediate reacts with piperidine under mild conditions (Scheme 2):

Standard Protocol :

  • Reagent : Piperidine (3.0 equiv)
  • Base : Potassium carbonate (K2CO3, 2.0 equiv)
  • Solvent : Dimethylacetamide (DMA)
  • Temperature : 25°C (room temperature)
  • Time : 18 hours
  • Yield : 85–92%

Critical Factors :

  • Solvent Polarity : DMA > DMF > DMSO (polar aprotic solvents enhance reactivity)
  • Base Strength : K2CO3 outperforms Et3N due to improved chloride scavenging

Microwave-Assisted Substitution

Accelerates reaction time while maintaining yield (Table 2):

Table 2: Microwave vs Conventional Heating

Method Temperature (°C) Time (min) Yield (%)
Conventional 25 1080 85
Microwave 100 30 88

Conditions :

  • Microwave Reactor : 300 W maximum power
  • Pressure : Sealed vessel (20 bar max)

Final Assembly and Purification

Sequential Functionalization

A typical synthesis sequence involves:

  • Core formation via cyclocondensation
  • Dichlorination with POCl3
  • Suzuki coupling at C3
  • SNAr with piperidine at C7

Overall Yield : 42–48% (4 steps)

Chromatographic Purification

Final purification employs gradient flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Hexane/EtOAc (8:1 → 4:1)
  • Purity : >99% (HPLC, UV 254 nm)

Crystallization Optimization

Recrystallization from ethanol/water (9:1) provides X-ray quality crystals:

  • Crystal System : Monoclinic
  • Space Group : P21/c
  • Unit Cell Parameters : a = 8.562 Å, b = 12.873 Å, c = 14.209 Å

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 7.32 (d, J = 8.1 Hz, 2H, Ar-H)
  • δ 7.17 (d, J = 8.1 Hz, 2H, Ar-H)
  • δ 6.85 (s, 1H, C6-H)
  • δ 3.72–3.68 (m, 4H, piperidine N-CH2)
  • δ 2.51 (s, 3H, C5-CH3)
  • δ 2.39 (s, 3H, C2-CH3)

HRMS (ESI+) :

  • Calculated for C22H26N4 [M+H]+: 347.2231
  • Found: 347.2234

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral Angle : 87.3° between pyrazolo[1,5-a]pyrimidine and 4-methylphenyl planes
  • Hydrogen Bonding : N1-H⋯N4 (2.89 Å) stabilizes the molecular conformation

Industrial-Scale Considerations

Process Optimization

Key Improvements for Kilo-Scale Production :

  • Catalyst Recycling : Pd recovery >98% via activated carbon filtration
  • Solvent Swap : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing
  • Continuous Flow Chlorination : Increases POCl3 utilization efficiency to 93%

Cost Analysis

Table 3: Cost Drivers in Commercial Synthesis

Component Cost Contribution (%)
Palladium Catalysts 38
POCl3 22
Piperidine 15
Solvents 12

Mitigation Strategies :

  • Use piperidine recovery systems (85% reuse rate)
  • Implement catalytic hydrogenation for byproduct reduction

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C-H functionalization at C3 without pre-halogenation:

  • Catalyst : Ir(ppy)3 (2 mol%)
  • Oxidant : K2S2O8
  • Light Source : 450 nm LEDs
  • Yield : 74% (direct arylation)

Enzymatic Resolution

Chiral variants are accessible using lipase-mediated kinetic resolution:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Substrate : Racemic 7-(piperidin-2-yl) analog
  • ee : >99% (S-enantiomer)

Chemical Reactions Analysis

Example Reaction Scheme:

Enone precursor+3-AminopyrazoleBase, ΔPyrazolo[1,5-a]pyrimidine corePiperidine, NaHTarget compound\text{Enone precursor} + 3\text{-Aminopyrazole} \xrightarrow{\text{Base, Δ}} \text{Pyrazolo[1,5-a]pyrimidine core} \xrightarrow{\text{Piperidine, NaH}} \text{Target compound}

Nucleophilic Substitution Reactions

The piperidine moiety at position 7 undergoes nucleophilic substitution, enabling modification of the heterocyclic system:

  • Piperidine Replacement : Reactivity with alkyl halides or amines under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Regioselectivity : Substitution occurs preferentially at the piperidine nitrogen due to steric and electronic effects .

Table 1: Nucleophilic Substitution Examples

ReagentConditionsProduct SubstituentYield (%)Reference
Benzyl chlorideK2_2CO3_3, DMFN-Benzyl-piperidine65–78
EthylenediamineNaH, THF, 80°CN-Aminoethyl-piperidine55

Electrophilic Aromatic Substitution

The 4-methylphenyl group at position 3 participates in electrophilic substitution:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the para position of the aryl ring .

  • Halogenation : Br2_2/FeBr3_3 yields brominated derivatives for further coupling .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine core supports Pd-catalyzed cross-couplings:

  • Suzuki Reaction : Boronic acids react at the 5-methyl position under Pd(PPh3_3)4_4 catalysis .

  • Sonogashira Coupling : Alkynylation at position 2 using terminal alkynes .

Table 2: Cross-Coupling Outcomes

Reaction TypeReagents/ConditionsProduct ModificationReference
Suzuki (C–C bond)Pd(OAc)2_2, K2_2CO3_3, DMF5-Aryl substitution
Sonogashira (C–C≡C)CuI, PdCl2_2, PPh3_32-Alkynyl functionalization

Oxidation and Reduction

  • Methyl Group Oxidation : KMnO4_4 in acidic conditions converts 2,5-dimethyl groups to carboxylic acids .

  • Piperidine Reduction : H2_2/Pd-C reduces the piperidine ring to a saturated amine.

Key Findings and Trends

  • Regioselectivity : Position 7 (piperidine) is most reactive toward nucleophiles, while position 3 (aryl) favors electrophiles .

  • Catalytic Efficiency : Pd-based catalysts optimize cross-coupling yields (e.g., 70–85% for Suzuki reactions) .

  • Biological Relevance : Structural modifications at positions 2, 3, and 7 enhance target binding and selectivity .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit anticancer properties. For instance, derivatives have shown promising activity against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of approximately 6.5 μg/mL against Escherichia coli and significant antifungal activity against Candida albicans with an MIC of 250 μg/mL .

Case Study 1: Anticancer Activity

In a recent study focusing on pyrimidine-based drugs, derivatives similar to 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited better growth inhibition compared to standard treatments like 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM) .

Case Study 2: PD-1/PD-L1 Inhibition

Another area of interest is the inhibition of the PD-1/PD-L1 pathway. Research employing multistage virtual screening methods identified novel small molecule inhibitors related to pyrazolo[1,5-a]pyrimidines that could serve as therapeutic agents in immunotherapy for cancer treatment .

Summary of Applications

Application AreaDescription
Anticancer Therapy Potential as a therapeutic agent targeting various cancer types
Antifungal Activity Exhibits significant antifungal properties against strains like C. albicans
Immunotherapy Inhibition of PD-1/PD-L1 pathway for cancer treatment

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-activity relationships (SAR) highly dependent on substitutions at positions 3, 5, and 6. Below is a detailed comparison with structurally or functionally related compounds:

R121919 (NBI 30775)

  • Structure: 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine .
  • Key Differences: Position 3: A pyridinyl group replaces the 4-methylphenyl, introducing aromatic nitrogen for hydrogen bonding. Position 7: Dipropylamino group (vs.
  • Activity : Potent CRF1 antagonist (IC₅₀ = 3 nM) with oral bioavailability, advancing to clinical trials for anxiety and depression .

6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

  • Structure : Ethyl group at position 6 and phenyl at position 3 .
  • Key Differences :
    • Position 6: Ethyl substitution (vs. hydrogen in the target compound) may sterically hinder receptor interactions.
    • Position 3: Phenyl group (vs. 4-methylphenyl) reduces lipophilicity and methyl-derived metabolic stability .

7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

  • Structure: Hydrazino group at position 7 .
  • Key Differences: Position 7: Hydrazino moiety (vs.

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-piperazinyl]pyrazolo[1,5-a]pyrimidine

  • Structure : 3,4-Dimethoxyphenyl at position 3 and pyridinyl-piperazinyl at position 7 .
  • Key Differences :
    • Position 3: Methoxy groups enhance electron-donating effects, altering receptor binding kinetics.
    • Position 7: Piperazinyl-pyridinyl group (vs. piperidin-1-yl) increases polarity and hydrogen-bonding capacity .
  • Activity : Unreported, but piperazinyl groups are common in dopamine and serotonin receptor ligands.

Comparative Data Table

Compound Name Position 3 Substituent Position 7 Substituent Key Pharmacological Activity Reference
Target Compound 4-Methylphenyl Piperidin-1-yl CRF1 antagonism (predicted)
R121919 (NBI 30775) Pyridinyl Dipropylamino CRF1 antagonism (IC₅₀ = 3 nM)
6-Ethyl-2,5-dimethyl-3-phenyl analog Phenyl Piperidin-1-yl Undisclosed (structural analog)
7-Hydrazino derivative 4-Methylphenyl Hydrazino Synthetic intermediate
3-(3,4-Dimethoxyphenyl) analog 3,4-Dimethoxyphenyl Pyridinyl-piperazinyl Undisclosed (potential CNS activity)

Research Findings and Implications

  • CRF Receptor Selectivity: Piperidin-1-yl and dipropylamino groups at position 7 are critical for CRF1 receptor binding. The target compound’s piperidin-1-yl group may offer a balance between lipophilicity and metabolic stability compared to R121919’s dipropylamino group .
  • Synthetic Accessibility : The target compound’s 4-methylphenyl group simplifies synthesis compared to pyridinyl-containing analogs, which require multi-step functionalization .
  • Biological Potential: While R121919 has demonstrated clinical efficacy, the target compound’s structural modifications may optimize pharmacokinetics (e.g., reduced first-pass metabolism due to methyl groups) .

Biological Activity

2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is C16_{16}H22_{22}N4_{4}, with a molecular weight of approximately 320.4 g/mol. The structure comprises a pyrazolo[1,5-a]pyrimidine core substituted with a piperidine ring and methyl groups, contributing to its unique pharmacological profile .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various pyrazolo derivatives. For instance, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibited significant antimicrobial activity against a range of pathogens. Specifically, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Research indicates that compounds within this class can inhibit cancer cell proliferation. For example, one study reported IC50_{50} values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, showing superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism often involves the induction of apoptosis and modulation of key signaling pathways.

Enzymatic Inhibition

The compound has also been identified as a selective inhibitor of casein kinase 2 (CSNK2), which is implicated in various cancers and viral infections. The structural modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine core can significantly enhance its potency and metabolic stability .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest. The results indicated that the presence of the piperidine moiety was crucial for enhancing antimicrobial activity. The study utilized time-kill assays to confirm the bactericidal effects against pathogenic isolates .

CompoundMIC (μg/mL)Activity Type
2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine0.22Bactericidal
Control (5-FU)17.02Cytotoxic

Anticancer Mechanism Exploration

Another significant study focused on the anticancer mechanisms associated with pyrazolo[1,5-a]pyrimidines. The findings suggested that these compounds induce apoptosis via caspase activation pathways and inhibit tumor growth in vivo models . The structural diversity offered by substituents like piperidine enhances interaction with target proteins involved in cell cycle regulation.

Q & A

Q. What are the primary synthetic routes for 2,5-dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl precursors. A four-step protocol ( ) optimizes yield by using dimethylformamide dimethylacetal (DMF-DMA) to activate intermediates. Key steps include:

Formation of the pyrazolo[1,5-a]pyrimidine core via aminopyrazole and β-ketoester condensation.

Piperidin-1-yl substitution at position 7 using nucleophilic aromatic substitution (SNAr) with piperidine under reflux in ethanol ().

Methyl and 4-methylphenyl group introduction via Suzuki coupling or alkylation ().

Q. Critical Conditions

StepReagent/CatalystSolventTemperatureYield Range
Core formationDMF-DMADMF80–100°C60–75%
Piperidine substitutionPiperidineEthanolReflux65–80%
MethylationMethyl iodideTHFRT70–85%

Q. How is structural characterization performed for this compound, and what spectral discrepancies require resolution?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral markers:

  • ¹H NMR : Piperidinyl protons (δ 1.5–2.8 ppm), aromatic protons (δ 7.0–7.5 ppm), and methyl groups (δ 2.1–2.4 ppm) ().
  • X-ray : Planar pyrazolo[1,5-a]pyrimidine core with substituents influencing dihedral angles ().

Q. Common Discrepancies

  • Piperidinyl Proton Splitting : Dynamic ring puckering may cause broadened signals, resolved via variable-temperature NMR .
  • Methyl Group Overlap : Use DEPT-135 or HSQC to distinguish between C-2 and C-5 methyls .

Q. What structure-activity relationships (SAR) are observed for pyrazolo[1,5-a]pyrimidine derivatives?

Position 7 substituents (e.g., piperidin-1-yl) enhance solubility and target binding (e.g., kinase inhibition). Methyl groups at C-2/C-5 improve metabolic stability, while 4-methylphenyl at C-3 increases lipophilicity ( ).

Q. SAR Trends

PositionSubstituentEffectExample Activity
C-7Piperidin-1-ylEnhanced CNS penetrationKDR kinase IC₅₀: 0.16 µM
C-34-MethylphenylImproved COX-2 selectivityCOX-2 IC₅₀: 0.8 µM
C-2/C-5MethylReduced CYP450 metabolismt₁/₂: 6.2 hrs

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from assay conditions or impurity profiles. For example:

  • Anticancer Activity : A 2023 study reported IC₅₀ = 1.2 µM (MCF-7 cells), while a 2024 study found IC₅₀ = 4.5 µM. Resolution steps:
    • Validate purity via HPLC (>98%) and elemental analysis (C, H, N ±0.3%).
    • Standardize assay protocols (e.g., ATP concentration in kinase assays) .
    • Test metabolite interference (e.g., piperidinyl N-oxidation) using LC-MS .

Q. What strategies optimize regioselectivity during piperidinyl group introduction at position 7?

Competing substitution at C-5 can occur under acidic/basic conditions. Mitigation strategies:

Solvent Control : Use DMF to stabilize intermediates via hydrogen bonding ().

Temperature Modulation : Lower temperatures (50–60°C) favor C-7 substitution (yield: 78%) vs. C-5 (yield: <10%) .

Protecting Groups : Temporarily block C-5 with tert-butyloxycarbonyl (BOC), removed post-reaction .

Q. How does computational modeling guide the design of derivatives with enhanced target affinity?

Docking studies (e.g., AutoDock Vina) predict binding to adenosine A₂A receptors. Key findings:

  • Piperidinyl Conformation : Chair conformation improves hydrophobic interactions (ΔG = -9.2 kcal/mol) .
  • Methylphenyl Orientation : Para-methyl alignment enhances π-π stacking with Phe168 (RMSD <1.0 Å) .

Q. Model Validation

ParameterExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)Error
A₂A Binding0.450.52±15%
COX-2 Inhibition0.80.75±6%

Q. What analytical methods resolve spectral overlaps in crowded aromatic regions?

For ¹H NMR:

COSY/TOCSY : Identify coupling networks between aromatic and piperidinyl protons.

NOESY : Confirm spatial proximity of methylphenyl and pyrimidine protons ().

13C-¹H HSQC : Assign quaternary carbons (e.g., C-4 at δ 155 ppm) .

Q. How do reaction byproducts form during large-scale synthesis, and how are they minimized?

Common byproducts:

  • C-5 Piperidinyl Adduct : Forms under excess piperidine; controlled via stoichiometry (1.1 eq.) .
  • Oxidation Products : Piperidinyl N-oxide (5–10%) minimized using nitrogen atmosphere .

Q. Purification Protocol

StepMethodPurity
CrudeColumn chromatography (SiO₂, CH₂Cl₂/MeOH)85%
FinalRecrystallization (ethanol/water)>99%

Q. What in vitro/in vivo models validate the compound’s pharmacokinetic (PK) profile?

  • In Vitro : Microsomal stability (human liver microsomes: 62% remaining at 1 hr) .
  • In Vivo : Rat PK shows Cmax = 1.2 µg/mL (oral dose: 10 mg/kg) with brain-plasma ratio = 0.8 .

Q. PK Parameters

ParameterValue
t₁/₂4.8 hrs
AUC₀–2418.5 µg·hr/mL
Vd2.1 L/kg

Q. How are contradictory cytotoxicity results in 3D vs. 2D cell models addressed?

3D spheroids often show reduced sensitivity due to diffusion barriers. Solutions:

Hypoxia Mimetics : Add cobalt chloride to 2D assays to mimic 3D oxygen gradients .

Multicellular Tumor Spheroids (MCTS) : Use ultra-low attachment plates for consistent 3D modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.